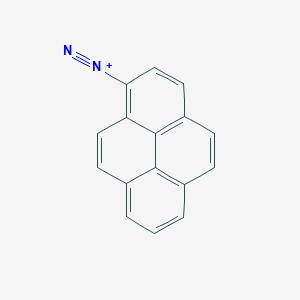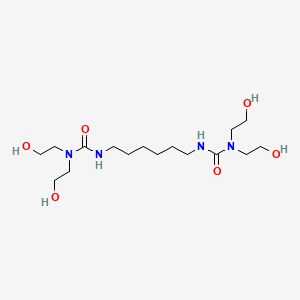
9-Octadecen-1-aminium, N,N-dimethyl-N-(9Z)-9-octadecenyl-, (9Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecen-1-aminium, N,N-dimethyl-N-(9Z)-9-octadecenyl-, (9Z)- typically involves the reaction of oleylamine with dimethyl sulfate or methyl chloride in the presence of a base. The reaction conditions often include a solvent such as ethanol or methanol and are carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
9-Octadecen-1-aminium, N,N-dimethyl-N-(9Z)-9-octadecenyl-, (9Z)- undergoes various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chains can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halide exchange reactions typically use sodium bromide (NaBr) or sodium iodide (NaI) in an appropriate solvent.
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated amines
Substitution: Bromide or iodide derivatives
Aplicaciones Científicas De Investigación
9-Octadecen-1-aminium, N,N-dimethyl-N-(9Z)-9-octadecenyl-, (9Z)- has several scientific research applications:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the preparation of liposomes for drug delivery and gene transfection studies.
Medicine: Investigated for its potential in targeted drug delivery systems and as a component in antimicrobial formulations.
Mecanismo De Acción
The mechanism of action of 9-Octadecen-1-aminium, N,N-dimethyl-N-(9Z)-9-octadecenyl-, (9Z)- involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, facilitating the incorporation of the compound into the lipid bilayer. This interaction can disrupt the membrane integrity, leading to cell lysis or enhanced permeability, which is particularly useful in drug delivery and antimicrobial applications .
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-N,N-dimethyltetradecan-1-aminium chloride
- N,N-bis(2-hydroxyethyl)-N-methyl-9-octadecen-1-aminium methyl sulfate
- Dodecyltrimethylammonium chloride
- Trimethyl(tetradecyl)ammonium chloride
Uniqueness
9-Octadecen-1-aminium, N,N-dimethyl-N-(9Z)-9-octadecenyl-, (9Z)- is unique due to its specific structure, which includes two long hydrocarbon chains and a quaternary ammonium group. This structure imparts distinct physicochemical properties, such as high hydrophobicity and strong cationic nature, making it particularly effective in applications requiring membrane interaction and disruption .
Propiedades
Número CAS |
45315-43-3 |
|---|---|
Fórmula molecular |
C38H76N+ |
Peso molecular |
547.0 g/mol |
Nombre IUPAC |
dimethyl-bis(octadec-9-enyl)azanium |
InChI |
InChI=1S/C38H76N/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22H,5-18,23-38H2,1-4H3/q+1 |
Clave InChI |
RGLFGXMUJWSIQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)CCCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


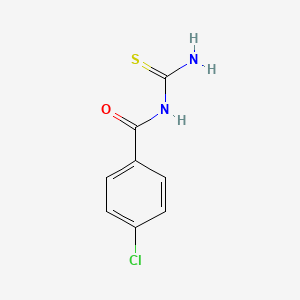
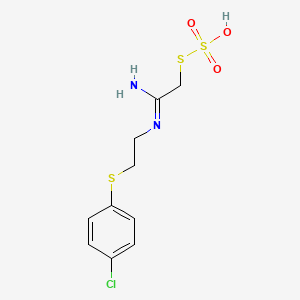
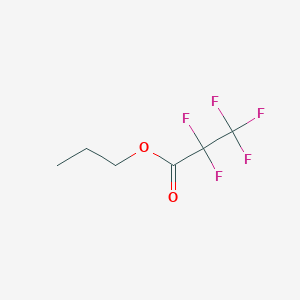
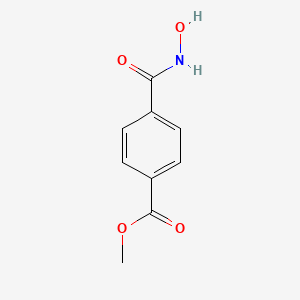
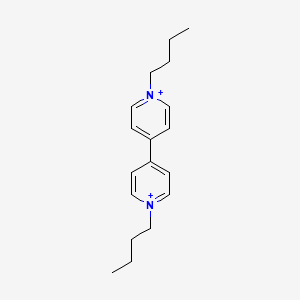




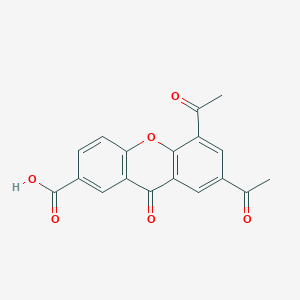
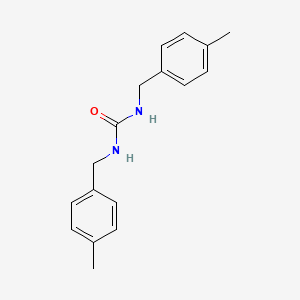
![5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one](/img/structure/B14660767.png)
